ethyl 2-({[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-({[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of ethyl 2-({[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves multiple steps. One common synthetic route includes the reaction of 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethyl 2-amino-1,3-thiazole-4-carboxylate under suitable conditions to yield the desired compound. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane .
Chemical Reactions Analysis
Ethyl 2-({[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Scientific Research Applications
Ethyl 2-({[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 2-({[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Ethyl 2-({[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives such as:
2-(1-methyl butylidene-hydrazino)-3-(3-methoxyphenyl)-3H-quinazolin-4-one: Known for its analgesic activity.
1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea: Acts as an anti-inflammatory agent.
Ritonavir: An antiretroviral drug containing a thiazole ring.
These compounds share some structural similarities but differ in their specific biological activities and applications, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C17H16N4O4S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
ethyl 2-[[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H16N4O4S/c1-3-25-16(23)14-9-26-17(18-14)19-15(22)13-8-12(20-21-13)10-5-4-6-11(7-10)24-2/h4-9H,3H2,1-2H3,(H,20,21)(H,18,19,22) |
InChI Key |
CKRGJZOHLYDNQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.